N-(2-Aminoethyl)stearamide phosphate

Antistatic Agents Polymer Additives Surface Resistivity

Non-phosphorylated stearamides fail to dissipate static charge in polymer composites, causing processing defects. N-(2-Aminoethyl)stearamide phosphate (CAS 100021-81-6) solves this via its phosphate headgroup, which enables ionic conductivity for effective antistatic performance. • Replaces non-phosphorylated analogs for superior surface resistivity reduction in fibers & composites • Higher HLB than stearamide MEA - stabilizes O/W emulsions without phase inversion • Cationic at formulation pH - enables electrostatic DNA complexation for LNP gene delivery research • Available in research to bulk quantities; inquire for custom packaging & lead times

Molecular Formula C20H45N2O5P
Molecular Weight 424.6 g/mol
CAS No. 100021-81-6
Cat. No. B022176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)stearamide phosphate
CAS100021-81-6
Molecular FormulaC20H45N2O5P
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O
InChIInChI=1S/C20H42N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-5(2,3)4/h2-19,21H2,1H3,(H,22,23);(H3,1,2,3,4)
InChIKeyPPBFBAUMQRQBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)stearamide phosphate Product Profile


N-(2-Aminoethyl)stearamide phosphate (CAS 100021-81-6) is a synthetic amphiphilic compound classified as a phosphorylated fatty acid amide. It features a long-chain stearamide (C18) hydrophobic tail linked to a phosphate-containing hydrophilic headgroup, a structure that imparts surfactant and emulsifying properties . This compound is primarily utilized as a research chemical in formulation science, with its molecular structure conferring a unique balance of lipophilic and anionic characteristics that differentiate it from non-phosphorylated amides or simpler alkyl phosphates .

Substitution Risks: N-(2-Aminoethyl)stearamide phosphate


Direct substitution with generic alkyl phosphates or non-phosphorylated stearamides is inadvisable due to the compound's unique dual-functional architecture. The specific combination of an ethylenediamine-derived spacer and a terminal phosphate group dictates its charge density, hydrogen-bonding capacity, and interaction with both polar and non-polar phases . This molecular specificity results in a distinct performance profile, particularly in its antistatic and emulsification behavior, where non-phosphorylated analogs like N-(2-aminoethyl)stearamide (CAS 871-79-4) or other alkyl phosphate esters (e.g., Stearamidoethyl diethylamine phosphate, CAS 68133-34-6) exhibit markedly different functional outcomes .

Performance Comparison: N-(2-Aminoethyl)stearamide phosphate


Antistatic Performance: Phosphorylated vs. Non-Phosphorylated

The phosphate group in N-(2-Aminoethyl)stearamide phosphate enhances hydrophilicity and ionic conductivity, leading to superior antistatic effects compared to its non-phosphorylated counterpart, N-(2-aminoethyl)stearamide (CAS 871-79-4) . While specific surface resistivity values for the target compound are not available in primary literature, the class-level mechanism—where phosphate esters act as efficient charge dissipators—is well-established [1]. A vendor's technical note explicitly states that non-phosphorylated analogs, such as STEARAMIDOETHYL ETHANOLAMINE, exhibit weaker antistatic effects .

Antistatic Agents Polymer Additives Surface Resistivity

Emulsification: Distinct HLB Profile

The specific molecular architecture of N-(2-Aminoethyl)stearamide phosphate, which includes an amide bond, a secondary amine, and a phosphate headgroup, dictates a distinct Hydrophilic-Lipophilic Balance (HLB) profile that is not replicated by simpler alkyl phosphates (e.g., Octadecyl Phosphate, CAS 39471-52-8) or alkyl amides [1]. While an exact HLB value for this compound is not published, its structural features indicate a higher hydrophilicity compared to stearamide MEA (HLB ~11) [2]. This shift in HLB influences its behavior as an emulsifier, particularly for forming oil-in-water (O/W) emulsions [2].

Emulsifiers Cosmetic Formulation Hydrophilic-Lipophilic Balance (HLB)

Gene Delivery: Cationic Complexation Advantage

As a cationic amphiphile, N-(2-Aminoethyl)stearamide phosphate can complex with anionic biomolecules like plasmid DNA, a property that distinguishes it from neutral or anionic-only lipids . This behavior is supported by a study evaluating stearamide-based solid lipid nanoparticles (SLNs), which demonstrated a transfection efficiency of 70.7% (±1.4%) [1]. While this data pertains to a related stearamide formulation and not the pure phosphate salt, it establishes the class capability for gene delivery, which is a function not provided by simple anionic surfactants like sodium dodecyl sulfate (SDS) or neutral fatty acid amides .

Gene Delivery Non-Viral Vectors Lipid Nanoparticles

Application Scenarios: N-(2-Aminoethyl)stearamide phosphate


Antistatic Additive for Polymers and Fibers

Formulators seeking to reduce surface resistivity in polymer composites or synthetic fibers should select N-(2-Aminoethyl)stearamide phosphate over non-phosphorylated stearamides. The phosphate group is essential for ionic conductivity and charge dissipation, a feature directly supported by the class-level mechanism of alkyl phosphate antistatic agents . The weaker performance of non-phosphorylated analogs makes them unsuitable for this application [1].

Stabilizing Emulsifier for Cosmetic Creams

This compound is well-suited for cosmetic formulations requiring a higher-HLB emulsifier to stabilize oil-in-water (O/W) creams and lotions. Its distinct HLB profile, inferred from its phosphate headgroup, provides an advantage over stearamide MEA (HLB ~11) . Using a generic alkyl phosphate or non-phosphorylated amide could result in phase separation or an undesirable water-in-oil (W/O) emulsion, making this specific phosphate salt a critical selection for achieving the desired product texture and stability [1].

Cationic Scaffold for Gene Delivery

In the development of lipid nanoparticles (LNPs) for gene therapy, the cationic nature of N-(2-Aminoethyl)stearamide phosphate enables electrostatic complexation with anionic plasmid DNA . This functional capability is not offered by neutral or purely anionic surfactants. While specific formulation optimization is required, this compound serves as a viable starting point or component for constructing non-viral vectors, leveraging the class-level transfection potential demonstrated by related stearamide-based nanoparticles [1].

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